2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide is a compound belonging to the quinoxaline family, characterized by the presence of a sulfonamide group. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial applications. The structural features include a quinoxaline core with a sulfonamide functional group, which enhances its pharmacological properties.
This compound is classified as a sulfonamide and quinoxaline derivative. Sulfonamides are known for their antibacterial properties, while quinoxalines are recognized for their diverse biological activities, including antitumor and anti-inflammatory effects. The specific chemical structure of 2-oxo-1,2-dihydroquinoxaline-6-sulfonamide allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
The synthesis of 2-oxo-1,2-dihydroquinoxaline-6-sulfonamide can be achieved through several methods:
The synthesis often requires careful control of reaction conditions such as temperature and solvent choice (e.g., anhydrous dimethylformamide or acetone) to optimize yield and purity. The presence of electron-withdrawing groups on aromatic amines tends to increase the yield of the final product .
The molecular structure of 2-oxo-1,2-dihydroquinoxaline-6-sulfonamide consists of:
The molecular formula for this compound is C₈H₈N₂O₃S, and its molecular weight is approximately 216.23 g/mol. The specific arrangement of atoms within the molecule contributes to its reactivity and biological activity.
The chemical reactivity of 2-oxo-1,2-dihydroquinoxaline-6-sulfonamide includes:
The formation of hydrazones from this compound involves the reaction with substituted benzaldehydes, leading to compounds that show broad-spectrum antibacterial activity with minimum inhibitory concentrations ranging from 0.0313 to 0.250 mg/mL .
The mechanism by which 2-oxo-1,2-dihydroquinoxaline-6-sulfonamide exerts its biological effects is primarily through inhibition of bacterial enzymes involved in folate synthesis. By mimicking para-aminobenzoic acid (PABA), it competes for binding sites on dihydropteroate synthase, an essential enzyme in bacterial metabolism.
Data regarding its melting point and boiling point are not widely reported but are essential for practical applications in pharmaceuticals.
The primary applications of 2-oxo-1,2-dihydroquinoxaline-6-sulfonamide include:
The molecular architecture of 2-oxo-1,2-dihydroquinoxaline-6-sulfonamide represents a strategic fusion of two privileged medicinal chemistry scaffolds: the quinoxaline heterocycle and the sulfonamide functional group. Quinoxaline derivatives have been extensively explored since the mid-20th century, initially gaining attention through natural products like the quinomycin antibiotics that demonstrated DNA-binding capabilities [3]. The inherent bioactivity of the quinoxaline core arises from its electron-deficient aromatic system, which facilitates diverse non-covalent interactions with biological targets, including π-π stacking, hydrogen bonding, and electrostatic contacts [7]. Historically, quinoxaline derivatives like varenicline (smoking cessation) and brimonidine (anti-glaucoma) have achieved clinical success, validating the scaffold's pharmaceutical relevance [3].
The deliberate incorporation of the sulfonamide moiety (–SO₂NH₂) at the 6-position of 2-oxo-1,2-dihydroquinoxaline emerged as a rational design strategy in the early 2000s, capitalizing on the established therapeutic versatility of sulfonamides. Sulfonamide-containing drugs, exemplified by sulfamethazine (antibacterial), chlortalidone (diuretic), and chlorpropamide (antidiabetic), collectively account for approximately 20% of marketed small-molecule therapeutics [7]. This hybridization strategy aimed to synergize the target-binding versatility of quinoxalines with the favorable physicochemical properties and biomolecular recognition capabilities conferred by sulfonamides. The sulfonamide group enhances aqueous solubility through hydrogen bond donation/acceptation, while its tetrahedral geometry facilitates binding to enzymatic active sites, particularly those accommodating transition-state analogs [7] [10]. This hybrid architecture has demonstrated remarkable pharmacological flexibility, enabling activity against structurally diverse targets across multiple disease areas.
Quinoxaline-sulfonamide hybrids occupy a significant niche in contemporary drug discovery due to their synthetic tractability, favorable drug-like properties, and target versatility. Structurally, the 2-oxo-1,2-dihydroquinoxaline-6-sulfonamide scaffold (molecular formula: C₈H₇N₃O₃S; molecular weight: 225.22 g/mol) presents three primary vectors for structural diversification: the sulfonamide nitrogen (N–H), the carbonyl oxygen at position 2, and carbon atoms at positions 3, 7, and 8 [6] [9]. This allows for efficient generation of structure-activity relationship (SAR) libraries through parallel synthesis, a critical advantage in lead optimization campaigns.
Table 1: Key Physicochemical Properties of 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide
Property | Value | Significance in Drug Design |
---|---|---|
Molecular Weight | 225.22 | Favors blood-brain barrier penetration |
Hydrogen Bond Donors | 2 | Optimal for membrane permeability |
Hydrogen Bond Acceptors | 7 | Enhances solubility and target interactions |
Calculated logP (clogP) | 1.2 | Balances lipophilicity and solubility |
Topological Polar Surface Area | 72.64 Ų | Supports oral bioavailability |
Aqueous Solubility (logS) | -3.1 | Moderate, improvable via prodrug design |
The scaffold demonstrates remarkable target promiscuity, with derivatives documented as inhibitors of kinases (PI3K), nuclear receptors (RORγ), carbonic anhydrases, and bacterial enzymes [2] [7]. This pluripotency stems from the sulfonamide's capacity to act as a zinc-binding group (crucial for metalloenzyme inhibition) and as a hydrogen-bond acceptor/donor, while the planar quinoxaline ring enables intercalation or stacking interactions with protein aromatic residues. Notably, the scaffold's inherent hydrogen-bonding capacity (PSA ~72.64 Ų) aligns well with Lipinski's guidelines for oral bioavailability, enhancing its drug development potential [5] [9].
Recent synthetic innovations have further solidified the scaffold's utility. Modern routes employ transition metal-catalyzed couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to introduce aryl, heteroaryl, or amino substituents at various positions, enabling rapid exploration of chemical space [6] [10]. Microwave-assisted cyclocondensations between o-phenylenediamines and sulfonylated α-keto acids have reduced reaction times from hours to minutes while improving yields to >80%, facilitating high-throughput library synthesis [10]. These synthetic advances, combined with the scaffold's proven biological relevance, position 2-oxo-1,2-dihydroquinoxaline-6-sulfonamide as a versatile template for addressing emerging therapeutic targets.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7